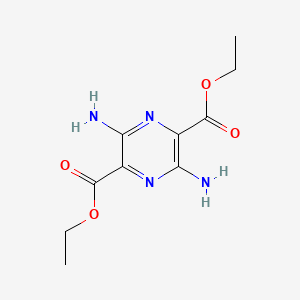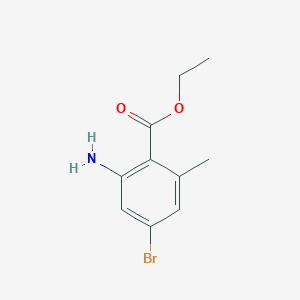![molecular formula C9H5F2NO2 B13670761 6,7-difluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13670761.png)
6,7-difluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-difluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a benzoxazinone core, which is a fused ring system containing both benzene and oxazine rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-difluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one typically involves the condensation of methyl-2-amino-5,6-difluorobenzoate with acetic anhydride. This reaction yields the cyclic compound 2-methyl-5,6-difluorobenzo[d][1,3]-oxazine-4-one . The reaction conditions generally include:
Reagents: Methyl-2-amino-5,6-difluorobenzoate, acetic anhydride
Solvent: Acetic acid
Temperature: Room temperature to moderate heating
Reaction Time: Several hours to ensure complete cyclization
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
6,7-difluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydro analogs.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinazolinone derivatives
Reduction: Dihydro analogs
Substitution: Various substituted benzoxazinone derivatives
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the synthesis of dyes and pigments due to its stable chemical structure.
作用機序
The mechanism of action of 6,7-difluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with various molecular targets. The compound has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses . By inhibiting NF-κB, the compound reduces the production of pro-inflammatory cytokines and other mediators, thereby exerting its anti-inflammatory effects.
類似化合物との比較
Similar Compounds
3-amino-6,7-difluoro-2-methylquinazolin-4(3H)-one: Another derivative with similar anti-inflammatory properties.
4H-benzo[d][1,3]oxazin-4-ones: A broader class of compounds with varying substituents that exhibit diverse biological activities.
Uniqueness
6,7-difluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one stands out due to the specific positioning of fluorine atoms and the methyl group, which contribute to its unique chemical reactivity and biological activity. The presence of fluorine atoms enhances the compound’s stability and lipophilicity, making it a valuable candidate for drug development.
特性
分子式 |
C9H5F2NO2 |
|---|---|
分子量 |
197.14 g/mol |
IUPAC名 |
6,7-difluoro-2-methyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C9H5F2NO2/c1-4-12-8-3-7(11)6(10)2-5(8)9(13)14-4/h2-3H,1H3 |
InChIキー |
AISOIGHPAFFPLK-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC(=C(C=C2C(=O)O1)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13670688.png)
![Methyl 7-Methylbenzo[c]isoxazole-3-carboxylate](/img/structure/B13670689.png)
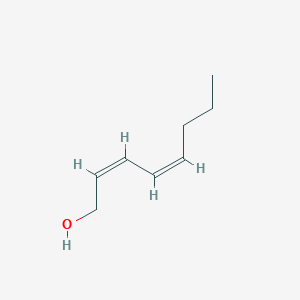
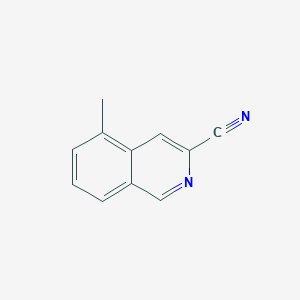

![7-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13670716.png)
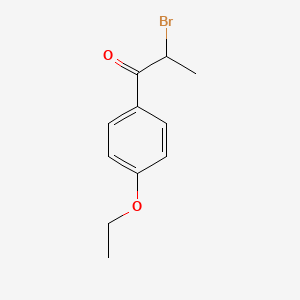
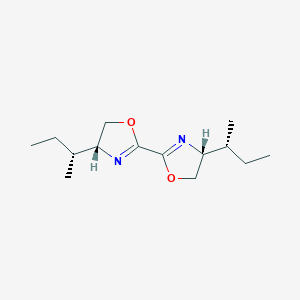
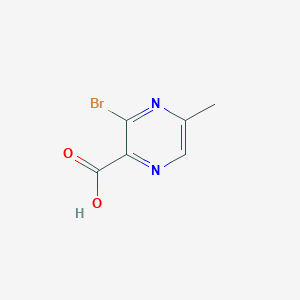
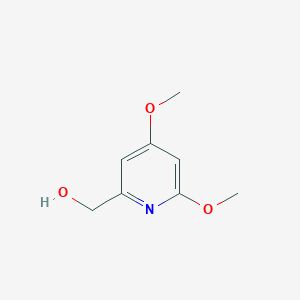
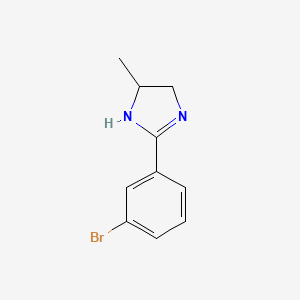
![[|I-[[5,5'-(1,2-Ethanediyl)bis[2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]](4-)]]zinc](/img/structure/B13670757.png)
